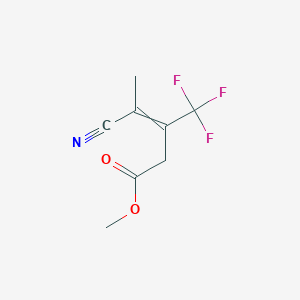![molecular formula C19H20O4 B12519971 Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate CAS No. 784153-68-0](/img/structure/B12519971.png)
Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato es un compuesto químico conocido por su estructura y propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato normalmente implica la condensación de naftaleno-2-carbaldehído con butanoato de dietilo en presencia de una base. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar una reacción completa y un alto rendimiento. Las bases comunes utilizadas en esta reacción incluyen etóxido de sodio o terc-butóxido de potasio.
Métodos de Producción Industrial
A escala industrial, la producción de 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar la eficiencia. El uso de catalizadores y técnicas avanzadas de purificación garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.
Sustitución: El anillo de naftaleno puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
El 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato ejerce sus efectos implica interacciones con dianas moleculares como enzimas y receptores. El anillo de naftaleno y los grupos éster juegan un papel crucial en su afinidad de unión y actividad. Las vías involucradas pueden incluir la inhibición de enzimas específicas o la modulación de la actividad del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,2-Dietil-4-[(fenil)metilen]butanoato
- 2,2-Dietil-4-[(bencil)metilen]butanoato
Comparación
En comparación con compuestos similares, el 2,2-Dietil-4-[(naftalen-2-il)metilen]butanoato es único debido a la presencia del anillo de naftaleno, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
784153-68-0 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
diethyl 2-(naphthalen-2-ylmethylidene)butanedioate |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
IXYNTPINCHNYIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)

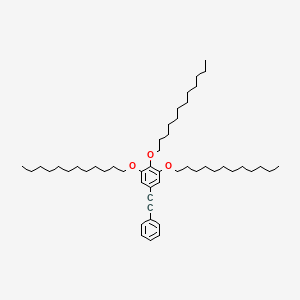

![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
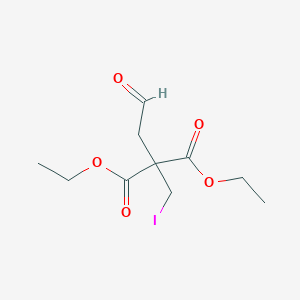
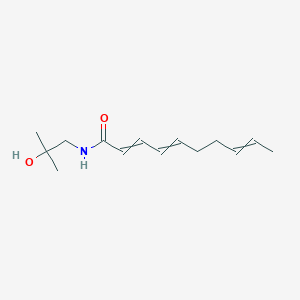

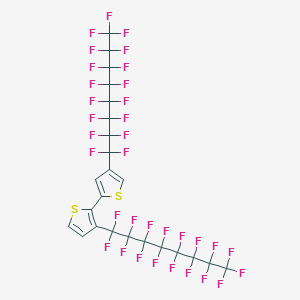

![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
